molecular formula C6H6F2N4 B13270164 2-[5-(Difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl]acetonitrile

2-[5-(Difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl]acetonitrile

Cat. No.: B13270164
M. Wt: 172.14 g/mol
InChI Key: ATMOUWCRNRESGY-UHFFFAOYSA-N
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Description

2-[5-(Difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl]acetonitrile is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a triazole ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(Difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl]acetonitrile typically involves the formation of the triazole ring followed by the introduction of the difluoromethyl group. One common method involves the cycloaddition reaction between an azide and an alkyne to form the triazole ring. The difluoromethyl group can then be introduced using difluoromethylation reagents under specific conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts and controlled reaction environments to facilitate the formation of the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

2-[5-(Difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl]acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the triazole ring or other functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

2-[5-(Difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl]acetonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-[5-(Difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl]acetonitrile exerts its effects involves interactions with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The triazole ring provides stability and facilitates interactions with biological molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-[5-(Difluoromethyl)-1-ethyl-1H-1,2,3-triazol-4-yl]acetonitrile
  • 2-[5-(Difluoromethyl)-1H-1,2,3,4-tetrazol-1-yl]acetic acid

Uniqueness

2-[5-(Difluoromethyl)-1-methyl-1H-1,2,3-triazol-4-yl]acetonitrile is unique due to its specific combination of the difluoromethyl group and the triazole ring. This combination imparts distinct chemical and biological properties that are not observed in other similar compounds .

Properties

Molecular Formula

C6H6F2N4

Molecular Weight

172.14 g/mol

IUPAC Name

2-[5-(difluoromethyl)-1-methyltriazol-4-yl]acetonitrile

InChI

InChI=1S/C6H6F2N4/c1-12-5(6(7)8)4(2-3-9)10-11-12/h6H,2H2,1H3

InChI Key

ATMOUWCRNRESGY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(N=N1)CC#N)C(F)F

Origin of Product

United States

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